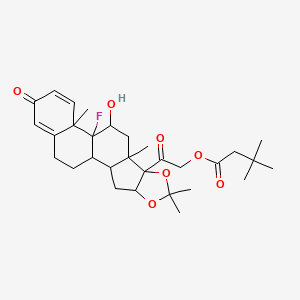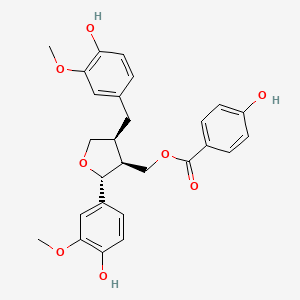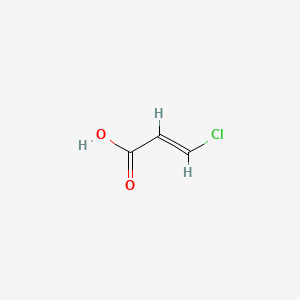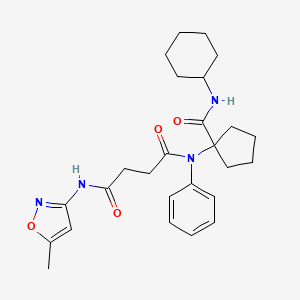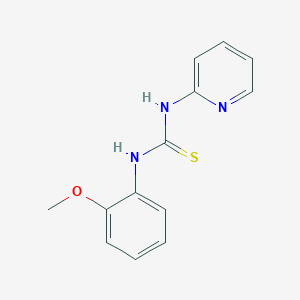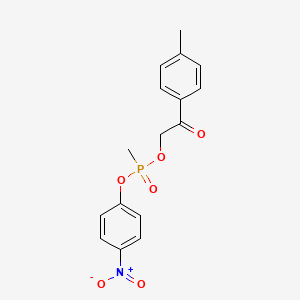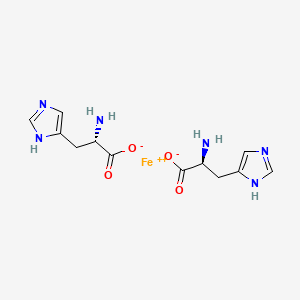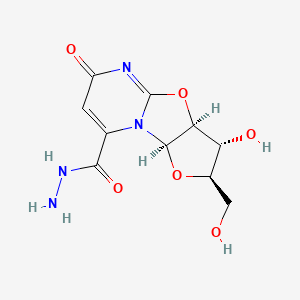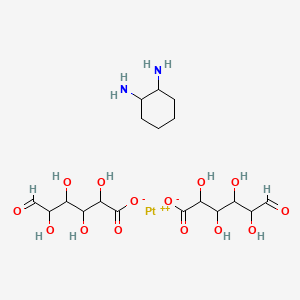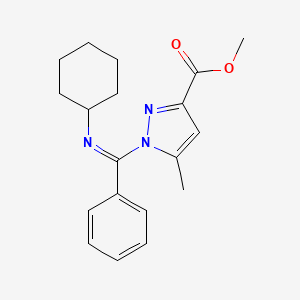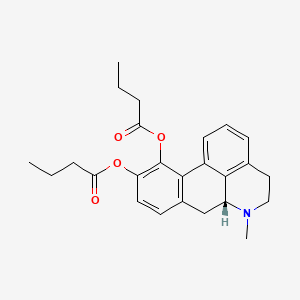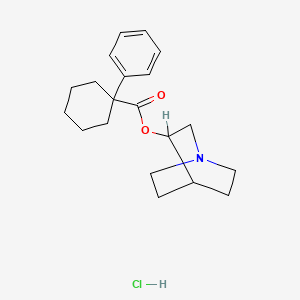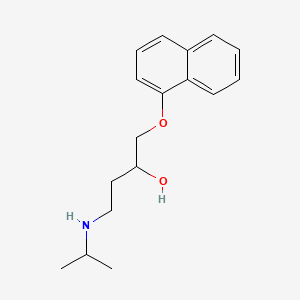![molecular formula C22H15ClN4O5S B1222009 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
1. Heterocyclic Compounds Synthesis
The reactivity and structural uniqueness of certain pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), have been leveraged as building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and diverse spiropyrroles, indicating the potential use of similar structures, including 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, in the synthesis of a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
2. Study of Thiophene Analogs
Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated, signifying the importance of thiophene structures in researching potential carcinogenicity and the chemistry of aromatic organic carcinogens. This points towards the relevance of compounds like 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester in the study and synthesis of biologically active molecules (Ashby et al., 1978).
3. Synthesis of Anticancer Agents
Derivatives of cinnamic acid, which have structural similarities to the pyrazolecarboxylic acid esters, have been extensively researched for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids, similar to the phenyl group in 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid, offers multiple reactive sites, indicating the potential of such structures in synthesizing anticancer agents (De, Baltas, & Bedos-Belval, 2011).
4. Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles, integral in the structure of 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. This suggests the potential application of such compounds in medicinal chemistry and drug design (Dar & Shamsuzzaman, 2015).
5. Applications in Inflammation and Cancer Therapy
Certain derivatives of caffeic acid, structurally related to pyrazolecarboxylic acid esters, have been reviewed for their therapeutic applications in inflammation and cancer. The study highlights the potential molecular targets and suggests the importance of further clinical studies, indicating the relevance of similar compounds for therapeutic use (Murtaza et al., 2014).
Propiedades
Nombre del producto |
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C22H15ClN4O5S |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15ClN4O5S/c23-16-9-8-14(11-18(16)27(30)31)24-21(28)13-32-22(29)19-12-17(20-7-4-10-33-20)25-26(19)15-5-2-1-3-6-15/h1-12H,13H2,(H,24,28) |
Clave InChI |
LLXMFGUPTWJCFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



